molecular formula C15H22N2O B3850925 1-[4-(3-Phenylpropyl)piperazin-1-yl]ethan-1-one

1-[4-(3-Phenylpropyl)piperazin-1-yl]ethan-1-one

Cat. No.: B3850925
M. Wt: 246.35 g/mol
InChI Key: XQYKCRQRBYLELO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[4-(3-Phenylpropyl)piperazin-1-yl]ethan-1-one typically involves the reaction of piperazine with 3-phenylpropyl bromide, followed by acetylation . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(3-Phenylpropyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., potassium carbonate), and varying temperatures and pressures depending on the desired reaction. Major products formed from these reactions include ketones, alcohols, amines, and substituted piperazines.

Mechanism of Action

The mechanism of action of 1-[4-(3-Phenylpropyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For instance, it may interact with neurotransmitter receptors in the brain, influencing neurological functions . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-[4-(3-Phenylpropyl)piperazin-1-yl]ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[4-(3-phenylpropyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-14(18)17-12-10-16(11-13-17)9-5-8-15-6-3-2-4-7-15/h2-4,6-7H,5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYKCRQRBYLELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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